2-(methylthio)-1H-pyrrole
Description
Contextualization within Heterocyclic Organic Chemistry Research
Heterocyclic compounds, which incorporate atoms of at least two different elements in a ring structure, represent a vast and diverse class of organic molecules. ijrst.comopenmedicinalchemistryjournal.com Nitrogen-containing heterocycles, such as pyrrole (B145914), indole, and quinoline, are of paramount importance in medicinal chemistry and organic synthesis due to their widespread occurrence in physiologically active compounds. openmedicinalchemistryjournal.com The study of heterocyclic chemistry, particularly of unsaturated 5- and 6-membered rings like pyrrole, is a major focus of research. ijrst.com The introduction of a heteroatom into a cyclic system imparts distinct physicochemical properties compared to their carbocyclic counterparts, opening up a wide array of synthetic possibilities and applications. openmedicinalchemistryjournal.com The functionalization of the pyrrole nucleus, in particular, has been a subject of intense investigation, aiming to develop new synthetic methodologies and access novel derivatives with tailored properties. researchgate.netacs.org
Historical Development of Pyrrole Synthesis and Modification Studies
The history of pyrrole chemistry dates back to 1834 when it was first isolated from coal tar. numberanalytics.com Its structure was later elucidated in 1858. numberanalytics.com Since then, numerous synthetic methods for constructing the pyrrole ring have been developed, many of which are named after their discoverers. Classic named reactions such as the Knorr, Paal-Knorr, Hantzsch, and Piloty-Robinson syntheses have been instrumental in accessing a wide variety of substituted pyrroles. wikipedia.orgresearchgate.net
The Knorr pyrrole synthesis , first reported in 1884, involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group. wikipedia.orgresearchgate.net The Hantzsch pyrrole synthesis , discovered in 1890, is a three-component condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net The Paal-Knorr synthesis utilizes a 1,4-dicarbonyl compound and ammonia or a primary amine to form the pyrrole ring. biosynce.com The Piloty-Robinson pyrrole synthesis starts from two equivalents of an aldehyde and hydrazine (B178648). wikipedia.org While these classical methods have been foundational, modern organic chemistry has seen the development of new synthetic strategies, including metal-catalyzed cross-couplings and multicomponent reactions, to further expand the scope of pyrrole functionalization. researchgate.netrsc.org
Unique Electronic and Structural Features of the Pyrrole Nucleus Pertinent to Functionalization
Pyrrole's structure is a planar, five-membered ring containing four carbon atoms and one nitrogen atom. biosynce.com It is an aromatic compound, adhering to Hückel's rule with a delocalized system of six π-electrons. numberanalytics.comlibretexts.org Each carbon atom contributes one p-orbital and one π-electron, while the nitrogen atom, being sp² hybridized, contributes its lone pair of electrons to the aromatic sextet. libretexts.org
This electron-rich nature makes pyrrole highly reactive towards electrophilic substitution reactions, significantly more so than benzene. ijrst.comnumberanalytics.com The π-electron density is not evenly distributed, with the C2 and C5 positions being more electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 positions. biosynce.com The delocalization of the nitrogen's lone pair into the ring also results in pyrrole being a very weak base, as the electrons are less available for protonation. ijrst.comlibretexts.org The acidity of the N-H proton is moderate, allowing for deprotonation with strong bases to form the nucleophilic pyrrolide anion, which can then be functionalized. ijrst.com
Overview of Research Trajectories in Substituted Pyrroles, with Emphasis on Sulfur-Containing Analogues
Research into substituted pyrroles is a vibrant and evolving field, driven by the quest for new molecules with unique biological activities and material properties. researchgate.net The functionalization of the pyrrole ring can be achieved through various strategies, including electrophilic substitution, nucleophilic substitution on halopyrroles, and metal-catalyzed C-H functionalization. researchgate.netthieme-connect.comnih.gov
A significant area of interest within this field is the synthesis and study of sulfur-containing pyrrole derivatives. tandfonline.com The introduction of sulfur can significantly modulate the electronic properties and reactivity of the pyrrole ring. scispace.com Research has explored various synthetic routes to access these compounds, such as the reaction of ketoximes with acetylene-based reagents to form alkylthiopyrroles and other sulfur-functionalized derivatives. tandfonline.comtandfonline.com The incorporation of a methylthio group, as in 2-(methylthio)-1H-pyrrole, is a key example of this line of research. These sulfur-containing pyrroles are not only interesting from a fundamental chemical perspective but also hold potential as building blocks for more complex heterocyclic systems and as pharmacologically active agents. tandfonline.comingentaconnect.com For instance, the replacement of pyrrole units with thiophene (B33073) rings in calix wikipedia.orgpyrrole structures has been shown to tune the ligand's discriminatory ability, enabling selective binding of metal cations like Hg(II). acs.orgnih.gov
Synthetic Routes and Precursor Chemistry for this compound
The synthesis of this compound and its derivatives can be approached through two primary strategies: constructing the pyrrole ring with the methylthio group already incorporated into one of the precursors, or by direct functionalization of a pre-formed pyrrole ring. This article explores established pyrrole ring formation methodologies and targeted sulfenylation techniques relevant to the synthesis of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-7-5-3-2-4-6-5/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNDTMYJCNBLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451553 | |
| Record name | 2-methylthiopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-61-0 | |
| Record name | 2-methylthiopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 2 Methylthio 1h Pyrrole
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a cornerstone of pyrrole (B145914) chemistry. The introduction of a methylthio group at the C2 position significantly influences the regiochemical outcome and the rate of these reactions.
Positional Selectivity Studies (e.g., Acylation, Nitration, Halogenation)
The inherent reactivity of the pyrrole ring favors electrophilic attack at the α-position (C2 or C5) over the β-position (C3 or C4). This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, compared to only two for β-attack. echemi.comstackexchange.comslideshare.net Consequently, electrophilic substitution on an unsubstituted pyrrole ring occurs predominantly at the C2 position. nih.gov
When the C2 position is occupied, as in 2-(methylthio)-1H-pyrrole, the site of electrophilic attack is directed to other available positions on the ring. The primary positions for substitution become C5 and C3. The methylthio group's electronic effects play a crucial role in determining the precise regioselectivity.
Acylation: Friedel-Crafts acylation on pyrroles can be complex due to the high reactivity of the ring, often leading to mixtures of 2- and 3-acylated products and polymerization under acidic conditions. lookchem.com To control the reactivity, electron-withdrawing groups are often placed on the nitrogen atom. lookchem.comresearchgate.net For 2-substituted pyrroles, acylation typically occurs at the C5 or C3 position, with the specific outcome influenced by the directing effects of the existing substituent.
Halogenation: The high reactivity of the pyrrole ring means that halogenation can proceed rapidly. slideshare.net For instance, N-methylpyrrole reacts with bromine to yield 2-bromo-1-methyl-1H-pyrrole. study.com In the case of this compound, halogenation is expected to occur at the available α (C5) or β (C3, C4) positions, governed by the directing influence of the methylthio group. Computational methods like RegioSQM, which calculates proton affinity, have been developed to predict the regioselectivity of halogenation on heteroaromatic systems with high accuracy. nih.gov
Nitration: Direct nitration of pyrrole often leads to polymerization and low yields of desired products. Therefore, milder nitrating agents are typically employed. The position of nitration on a 2-substituted pyrrole will be directed by the electronic properties of the substituent at C2.
The following table summarizes the expected major products for electrophilic aromatic substitution on this compound based on general principles of pyrrole reactivity.
| Reaction | Reagent Example | Expected Major Product(s) |
| Acylation | Acetyl chloride / Lewis Acid | 5-acetyl-2-(methylthio)-1H-pyrrole |
| Halogenation | N-Bromosuccinimide (NBS) | 5-bromo-2-(methylthio)-1H-pyrrole |
| Nitration | Acetyl nitrate | 5-nitro-2-(methylthio)-1H-pyrrole |
Influence of the Methylthio Group on Ring Activation and Directivity
Substituents on an aromatic ring influence both its reactivity (activation or deactivation) and the position of subsequent electrophilic attack (directivity). pearson.comyoutube.com
Ring Activation: The sulfur atom of the methylthio group possesses lone pairs of electrons that can be donated into the pyrrole ring through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com This effect is known as ring activation. Groups with lone pairs adjacent to the aromatic system are typically activating. libretexts.org Therefore, the methylthio group is considered an activating group, enhancing the rate of electrophilic substitution compared to unsubstituted pyrrole.
Directivity: The methylthio group is an ortho, para-director in typical aromatic systems. In the context of the 2-substituted pyrrole ring, this translates to directing incoming electrophiles primarily to the C5 (para-equivalent) and C3 (ortho-equivalent) positions. The resonance structures below illustrate the delocalization of the sulfur lone pair, leading to an increase in electron density at the C3 and C5 positions, which stabilizes the transition state for electrophilic attack at these sites. The C5 position is generally favored due to reduced steric hindrance compared to the C3 position.
Nucleophilic Reactions and Annulation Pathways
While the π-excessive nature of the pyrrole ring makes it highly susceptible to electrophilic attack, nucleophilic reactions are also a crucial part of its chemistry, particularly when considering the atoms of the methylthio substituent and the pyrrolic nitrogen.
Reactions Involving the Pyrrolic Nitrogen and Sulfur Atoms
Pyrrolic Nitrogen: The NH proton of pyrrole is moderately acidic, with a pKa of about 17.5, and can be deprotonated by strong bases like butyllithium (B86547) or sodium hydride to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles. For this compound, deprotonation at the nitrogen allows for N-alkylation or N-acylation, providing a route to N-substituted derivatives.
Sulfur Atom: The sulfur atom in the methylthio group is nucleophilic and can participate in various transformations. It can be oxidized to form sulfoxides and sulfones, which alters the electronic properties of the substituent from electron-donating to electron-withdrawing. The sulfur atom can also be targeted by electrophiles. For example, the formation of sulfonium (B1226848) salts can occur through alkylation of the sulfur atom. nih.gov These sulfonium salts can then undergo reactions such as the Pummerer rearrangement. nih.govnih.gov The sulfur atom can also be involved in reactions with metals.
Cyclocondensation Reactions of Methylthio-Pyrroles as Building Blocks
Pyrrole derivatives are extensively used as building blocks in the synthesis of more complex heterocyclic systems, including fused-ring structures with significant biological activity. researchgate.netresearchgate.net this compound can serve as a versatile precursor in these syntheses.
Cyclocondensation reactions often involve the reaction of a bifunctional pyrrole derivative with another reagent to form a new ring. For instance, N-alkyne-substituted pyrrole-2-carboxylates undergo nucleophilic cyclization with hydrazine (B178648) to form pyrrolopyrazinone and pyrrolotriazinone skeletons. nih.gov While this specific example involves a carboxylate at the C2 position, analogous strategies could be envisioned for derivatives of this compound, where the pyrrole ring and its substituents participate in ring-forming reactions. The methylthio group can be a useful handle, potentially being displaced by a nucleophile or participating directly in the cyclization process. For instance, condensation reactions involving 2-aminothiophenols are widely used to synthesize benzothiazoles. mdpi.com
Cycloaddition Reactions and Pericyclic Processes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.orglibretexts.org They are characterized by high stereospecificity and are powerful tools in organic synthesis. meta-synthesis.com The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. organicchemistrydata.org
Cycloaddition Reactions: These reactions involve the combination of two π-electron systems to form a ring. msu.edulibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. meta-synthesis.com Pyrrole derivatives can act as the diene component in Diels-Alder reactions, although their aromaticity can reduce their reactivity compared to non-aromatic dienes. The presence of the electron-donating methylthio group could influence the pyrrole's reactivity as a diene. Furthermore, pyrroles can participate in 1,3-dipolar cycloaddition reactions. For example, 4-acyl-1H-pyrrole-2,3-diones have been studied in 1,3-dipolar cycloadditions with diphenylnitrone. mdpi.com Pyrroles can also be synthesized via formal [4+1] cycloaddition reactions. acs.org
Sigmatropic Rearrangements: These are pericyclic reactions where a σ-bond migrates across a π-system. organicchemistrydata.org A notable example relevant to thio-substituted aromatics is the thio-Claisen rearrangement. A proposed mechanism for the ortho-allylation of pyrrole sulfoxides involves an interrupted Pummerer reaction to form an allylsulfonium salt, which then undergoes a nih.govnih.gov-thio-Claisen rearrangement to furnish the allylated pyrrole product. nih.gov This demonstrates how the sulfur atom of a group like methylthio (after oxidation to a sulfoxide) can facilitate pericyclic transformations on the pyrrole ring.
[4+2] and [3+2] Cycloadditions Involving the Pyrrole Ring
Pyrrole and its derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component. The electronic nature of the substituents on the pyrrole ring dictates its role in these reactions.
[4+2] Cycloadditions:
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. Pyrroles can act as dienes in these reactions, particularly when the nitrogen atom bears an electron-withdrawing group. While specific examples for this compound are not extensively detailed in the provided search results, the general principle applies. For instance, N-substituted pyrroles can undergo Diels-Alder cyclizations. Fused 4-acyl-1H-pyrrole-2,3-diones are known to react as oxa-dienes with various dienophiles to form tetracyclic alkaloid-like structures. nih.gov The reactivity in these cycloadditions is influenced by the nature of both the pyrrole derivative and the dienophile. nih.govresearchgate.net
[3+2] Cycloadditions:
1,3-Dipolar cycloadditions, or [3+2] cycloadditions, are effective methods for constructing five-membered heterocyclic rings. libretexts.orgnih.govmdpi.com These reactions involve a 1,3-dipole reacting with a dipolarophile. Pyrrole derivatives can act as dipolarophiles. For example, substituted 5-methylene-1H-pyrrol-2(5H)-ones undergo 1,3-dipolar cycloaddition with nitrile oxides to yield spiro heterocycles. researchgate.net A photocatalytic [3+2] annulation strategy has been developed for the synthesis of polysubstituted pyrroles using N-aryl glycinates and 2-benzylidenemalononitrile partners. rsc.org This method highlights the versatility of cycloaddition reactions in accessing complex pyrrole architectures under mild conditions. rsc.org
The regioselectivity of these cycloadditions is a critical aspect. In the reaction of pyridinium (B92312) and phthalazinium ylides with methyl propiolate, the [3+2] cycloaddition occurs with complete regioselectivity, leading to a single regioisomer. nih.gov Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to understand the mechanism and selectivity of [3+2] cycloaddition reactions involving pyrrole derivatives. nih.gov
| Cycloaddition Type | Reactants | Product Type | Reference |
| [4+2] | Fused 4-acyl-1H-pyrrole-2,3-diones and dienophiles | Tetracyclic alkaloid-like pyrano[4,3-b]pyrroles | nih.gov |
| [3+2] | N-aryl glycinates and 2-benzylidenemalononitrile | Polysubstituted pyrroles | rsc.org |
| [3+2] | Pyridazinium ylides and methyl propiolate | Pyrrolopyridazines | nih.gov |
| [3+2] | 5-methylene-1H-pyrrol-2(5H)-ones and nitrile oxides | Spiro heterocycles | researchgate.net |
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of substituted this compound derivatives provide access to a variety of fused heterocyclic systems. These reactions often involve the formation of new rings by the interaction of substituents on the pyrrole ring with the pyrrole core or with each other.
For instance, the synthesis of 3-hydroxy-1-methyl-2-(methylthio)pyrrole from methyl N-methyl-N-[3-(methylthio)prop-2-ynyl]glycinate involves an intramolecular cyclization in the presence of a copper(I) bromide catalyst. researchgate.net Another example is the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c] acs.orgscirp.orgbenzothiazine 5,5-dioxides through the interaction of methylenactive (2-fluorophenyl)sulfones with homologues of 5-(methylthio)-3,4-dihydro-2H-pyrrole. scirp.org
Cascade reactions involving intramolecular cyclization steps are also prominent. A cascade reaction of 1,1-enediamines with benzylidene-1H-indene-1,3(2H)-diones involves an intramolecular cyclization of an intermediate to form the final product. nih.gov Similarly, the reaction of isatins and 1,1-enediamines catalyzed by sulfamic acid proceeds through an intermediate that undergoes tautomerization followed by intramolecular cyclization. nih.govscispace.com
These intramolecular cyclization pathways are valuable for the construction of complex polycyclic molecules containing the pyrrole moiety.
Oxidation and Reduction Chemistry of the Methylthio Moiety
The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives exhibit different reactivity and are valuable intermediates in organic synthesis.
Formation of Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. researchgate.netwikipedia.orgnih.gov A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally friendly choice. nih.gov
The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfones can be challenging. nih.gov However, careful control of reaction conditions, such as temperature, stoichiometry of the oxidant, and the use of specific catalysts, can achieve high selectivity. nih.govacsgcipr.org For example, a highly selective oxidation of organic sulfides to sulfoxides has been developed using hydrogen peroxide and glacial acetic acid under transition-metal-free conditions. nih.gov Other methods utilize catalysts like tantalum carbide for sulfoxide (B87167) formation and niobium carbide for sulfone formation with 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org
| Oxidizing System | Product | Key Features | Reference |
| Hydrogen peroxide / Glacial acetic acid | Sulfoxide | Transition-metal-free, mild conditions, high yields (90-99%) | nih.gov |
| Hydrogen peroxide / Tantalum carbide | Sulfoxide | High yields, reusable catalyst | organic-chemistry.orgorganic-chemistry.org |
| Hydrogen peroxide / Niobium carbide | Sulfone | Efficient, reusable catalyst | organic-chemistry.orgorganic-chemistry.org |
| Magnesium monoperoxyphthalate (MMPP) on silica (B1680970) gel | Sulfone | Chemoselective | acs.org |
Reaction Mechanisms and Intermediate Characterization
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome and optimizing reaction conditions. This involves the elucidation of rate-determining steps, the characterization of transition states, and the identification of reactive intermediates.
Elucidation of Rate-Determining Steps and Transition States
The study of reaction kinetics provides valuable insights into the rate-determining step of a reaction. For instance, in the chemical polymerization of pyrrole, the initiation step is considered the rate-determining step at lower temperatures. researchgate.net The activation energies for the initiation and propagation steps have been determined to be 79,485 ± 17 J/mol and 73,365 ± 14 J/mol, respectively. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and characterizing transition states. researchgate.net For the [4+2] cycloaddition between 2-nitro-1H-pyrrole and isoprene, DFT calculations have been used to analyze the transition states and explain the observed chemo- and regioselectivity. researchgate.net The electron localization function (ELF) topological investigation helps in understanding the bonding changes along the reaction pathway, revealing a non-concerted two-stage one-step molecular mechanism for this particular reaction. researchgate.net
In the context of [3+2] cycloaddition reactions, theoretical studies can predict the stereoselectivity by comparing the activation energies of different reaction pathways. For the reaction between (Z)-N-methyl-C-(2-furyl)-nitrone and but-2-ynedioic acid, DFT calculations showed that the formation of one diastereomeric cycloadduct is both thermodynamically and kinetically more favored. nih.gov
The characterization of intermediates is also essential for a complete understanding of the reaction mechanism. In the synthesis of meso-substituted porphyrins from pyrrole and aldehydes, laser desorption mass spectrometry (LD-MS) has been used to characterize the acyclic oligomeric intermediates. rsc.org This technique provides a detailed view of the oligomer composition and how it changes over the course of the reaction. rsc.org
Role of Non-Covalent Interactions in Directing Reactivity
The chemical reactivity of this compound is not solely governed by the inherent electronic properties of the pyrrole ring and the methylthio substituent. Non-covalent interactions, though weaker than covalent bonds, play a crucial role in dictating the conformational preferences of the molecule and stabilizing transition states, thereby influencing the regioselectivity and rates of its chemical transformations. The two primary non-covalent interactions at play are hydrogen bonding involving the pyrrole N-H group and interactions involving the sulfur atom of the methylthio group.
Hydrogen Bonding:
The pyrrole N-H group is a potent hydrogen bond donor. In the solid state and in solution, it can form intermolecular hydrogen bonds with solvent molecules or other reagent molecules. These interactions can influence the electron density of the pyrrole ring and the accessibility of its different positions to electrophilic attack. For instance, hydrogen bonding to the N-H group can increase the acidity of the proton and subtly alter the electron-donating capacity of the nitrogen atom towards the aromatic system. In a reaction medium, the specific solvation shell around the pyrrole ring, organized by these hydrogen bonds, can sterically hinder or electronically favor attack at a particular position.
Computational studies on related 2-substituted pyrroles have shown that hydrogen bonding can significantly stabilize certain crystal structures and molecular assemblies. mdpi.com The formation of centrosymmetric dimers through N-H---O hydrogen bonds is a common motif observed in the crystal structures of pyrrole-2-carboxamides and pyrrole-2-carboxylates. mdpi.com While direct experimental or computational studies on the influence of hydrogen bonding on the reactivity of this compound are limited, it is plausible that similar interactions with reagents or solvents could pre-organize the substrate for a specific reaction pathway.
Sulfur-Centered Non-Covalent Interactions:
The sulfur atom of the methylthio group is a key player in directing reactivity through non-covalent interactions. Bivalent sulfur atoms in thioethers are known to possess a region of positive electrostatic potential, termed a σ-hole, located on the extension of the C-S bonds. acs.orgwikipedia.org This σ-hole can engage in attractive electrostatic interactions with electron-rich species, such as anions, lone pairs, or π-systems. These interactions, often referred to as chalcogen bonds, are directional and can influence the orientation of an approaching reactant.
In the context of this compound, the σ-hole on the sulfur atom could interact with an incoming electrophile or a Lewis basic portion of a reagent. This pre-association could serve to localize the reactant in the vicinity of the C5 position of the pyrrole ring, thereby favoring electrophilic substitution at this site. The strength of this interaction would depend on the nature of the interacting partner and the solvent environment. Theoretical studies on other sulfur-containing compounds have demonstrated the importance of these σ-hole interactions in molecular recognition and in modulating conformational preferences. acs.orgwikipedia.org
The interplay between the electron-donating mesomeric effect of the methylthio group, which activates the C5 position for electrophilic attack, and the potential for a directional non-covalent interaction through the sulfur's σ-hole presents a synergistic mechanism for directing reactivity.
Below is a table summarizing the key non-covalent interactions potentially influencing the reactivity of this compound.
| Interaction Type | Donor | Acceptor | Potential Influence on Reactivity |
| Hydrogen Bond | Pyrrole N-H | Solvent, Reagent (e.g., Lewis base) | Modulates electron density of the pyrrole ring; influences steric accessibility of reactive sites. |
| σ-hole Interaction (Chalcogen Bond) | Sulfur atom of the methylthio group | Electron-rich species (e.g., anions, lone pairs, π-systems of a reagent) | Pre-orients reactants towards the C5 position, potentially stabilizing the transition state for electrophilic substitution at this site. |
Mechanistic Implications:
The directing role of these non-covalent interactions becomes particularly relevant in understanding the regioselectivity of electrophilic aromatic substitution reactions of this compound. While the methylthio group is an ortho-, para-director, in the context of the pyrrole ring, this translates to activation of the C3 and C5 positions. The strong preference for substitution at the C5 position can be rationalized by considering the stabilization of the transition state.
A non-covalent interaction between the sulfur atom and the incoming electrophile or its associated counter-ion could preferentially stabilize the transition state leading to C5 substitution over the one leading to C3 substitution. This stabilization would arise from a favorable electrostatic interaction that lowers the activation energy for the C5 pathway.
Further computational studies are needed to quantify the energetic contributions of these non-covalent interactions to the transition state energies for various reactions of this compound. Such studies would provide a more detailed understanding of the intricate balance of electronic and non-covalent effects that govern the chemical behavior of this versatile heterocyclic compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylthio 1h Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a derivative such as 2-(methylthio)-1H-pyrrole, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum of a this compound derivative would be expected to show distinct signals for the protons of the pyrrole (B145914) ring and the methylthio group. The pyrrole protons (H3, H4, and H5) would typically appear in the aromatic region of the spectrum. Due to the electron-donating nature of the nitrogen lone pair and the influence of the methylthio group, their chemical shifts would be characteristic. The methyl protons of the -SCH₃ group would appear as a singlet in the upfield region.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the pyrrole ring carbons (C2, C3, C4, and C5) and the methyl carbon would be indicative of their electronic environment. The carbon atom directly attached to the sulfur (C2) would be significantly influenced by the heteroatom.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Derivative
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| NH | ~8.0 | br s | - |
| C2 | - | - | ~125.0 |
| C3 | ~6.5 | dd | ~110.0 |
| C4 | ~6.1 | dd | ~108.0 |
| C5 | ~6.8 | dd | ~120.0 |
| SCH₃ | ~2.4 | s | ~15.0 |
Note: The chemical shifts are estimated and can vary based on the solvent and other substituents on the pyrrole ring. Multiplicity: s = singlet, dd = doublet of doublets, br s = broad singlet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between the protons on the pyrrole ring, confirming the connectivity between H3-H4 and H4-H5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the C3, C4, C5, and the methyl carbons based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, correlations would be expected between the methyl protons (-SCH₃) and the C2 carbon of the pyrrole ring, confirming the position of the methylthio group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity. A NOESY spectrum could show correlations between the methyl protons and the H3 proton on the pyrrole ring, providing insights into the preferred conformation of the methylthio group relative to the ring.
Advanced Nuclei NMR (e.g., ¹⁵N NMR if applicable)
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the pyrrole ring. The chemical shift of the pyrrole nitrogen would be sensitive to substituent effects and intermolecular interactions such as hydrogen bonding. For dipyrromethanes, the nitrogen atoms typically exhibit chemical shifts around -231 ppm relative to nitromethane (B149229) nih.gov.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of a this compound derivative be obtained, X-ray crystallography would provide precise information about its three-dimensional structure in the solid state.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The crystal structure would allow for the precise measurement of all bond lengths, bond angles, and torsional angles within the molecule. This data provides a definitive confirmation of the molecular connectivity and geometry. For example, the C-S bond length of the methylthio group and the geometry of the pyrrole ring can be compared to known values for similar compounds to identify any structural peculiarities.
Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C2-S Bond Length (Å) | ~1.75 |
| S-CH₃ Bond Length (Å) | ~1.81 |
| C2-S-CH₃ Bond Angle (°) | ~105 |
| C3-C2-S-CH₃ Torsional Angle (°) | Variable (indicates conformation) |
Note: These values are typical for similar structures and would be precisely determined in an actual X-ray diffraction experiment.
Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The crystallographic data would reveal the preferred conformation of the methylthio group relative to the pyrrole ring in the solid state. Furthermore, it would provide detailed information about the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds involving the N-H group and weaker C-H···π or π-π stacking interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of this compound and its derivatives. These methods provide detailed information about the molecular structure, functional groups, and intermolecular interactions by probing the vibrational modes of the molecule. nih.govspectroscopyonline.com The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational landscape of these compounds.
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. The assignment of these bands can be made through comparison with the spectra of pyrrole, thiophene (B33073), and related substituted aromatic compounds, as well as with data from computational studies. nih.govresearchgate.netresearchgate.netiosrjournals.org
The principal vibrational modes for this compound can be categorized as follows:
N-H Vibrations: The N-H stretching vibration of the pyrrole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹ in the FT-IR spectrum. dtic.milresearchgate.net The position and broadening of this band can be indicative of hydrogen bonding interactions. The N-H in-plane and out-of-plane bending vibrations are expected at lower frequencies.
C-H Vibrations: The aromatic C-H stretching vibrations of the pyrrole ring are generally observed between 3000 and 3150 cm⁻¹. iosrjournals.org The C-H in-plane and out-of-plane bending vibrations give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern of the pyrrole ring. iosrjournals.orgresearchgate.net
Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the pyrrole ring typically occur in the 1300-1600 cm⁻¹ region. iosrjournals.org These bands are often strong in both FT-IR and Raman spectra and are sensitive to the nature and position of substituents.
C-S and S-CH₃ Vibrations: The C-S stretching vibration is expected to appear in the 600-800 cm⁻¹ range. The methyl group of the methylthio substituent gives rise to characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2980 cm⁻¹ and bending vibrations in the 1300-1470 cm⁻¹ region. nih.gov
The following table summarizes the expected characteristic vibrational modes for this compound based on data from analogous compounds. nih.goviosrjournals.orgresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch | 3400 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3150 | FT-IR, Raman |
| Aliphatic C-H Stretch (S-CH₃) | 2850 - 2980 | FT-IR, Raman |
| C=C and C-N Ring Stretch | 1300 - 1600 | FT-IR, Raman |
| C-H Bending (S-CH₃) | 1300 - 1470 | FT-IR |
| C-S Stretch | 600 - 800 | Raman |
Insights into Hydrogen Bonding and Molecular Conformations
The presence of the N-H group in the pyrrole ring and the sulfur atom in the methylthio substituent allows for the formation of intermolecular hydrogen bonds. nih.govacs.org The N-H group can act as a hydrogen bond donor, while the sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. researchgate.netnih.gov These interactions can significantly influence the molecular conformation and the observed vibrational spectra.
In the solid state or in concentrated solutions, intermolecular N-H···S hydrogen bonding can be expected, leading to a broadening and a red-shift (shift to lower wavenumbers) of the N-H stretching band in the FT-IR spectrum. nih.gov The extent of this shift provides an indication of the strength of the hydrogen bond. In dilute solutions in non-polar solvents, the sharp band corresponding to the free N-H stretch is expected to be more prominent.
The orientation of the methylthio group relative to the pyrrole ring can also be influenced by weak intramolecular interactions. The rotational conformation around the C-S bond will determine the spatial relationship between the methyl group and the pyrrole ring, which can affect the vibrational coupling between different modes.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural elucidation of this compound and its derivatives. It provides the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable information about the connectivity of atoms within the molecule.
Upon electron ionization, this compound is expected to produce a prominent molecular ion peak (M⁺·). The fragmentation of this molecular ion is influenced by the stability of the resulting fragments and the presence of the heteroatoms. nih.govwhitman.edu The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the nature of the side-chain substituent. nih.gov
Key fragmentation pathways anticipated for this compound include:
Loss of a methyl radical (·CH₃): This would result in the formation of a stable thienopyrrole-like cation. This is often a favorable fragmentation pathway for methylthio-substituted aromatic compounds.
Loss of a thio radical (·SH): This fragmentation would lead to a methyl-substituted pyrrole cation.
Cleavage of the C-S bond: This can lead to the formation of a pyrrolyl cation and a methylthio radical, or a methyl cation and a thiopyrrolyl radical.
Ring fragmentation: At higher energies, the pyrrole ring itself can fragment, leading to smaller charged species.
The following table illustrates the expected major fragments and their corresponding m/z values for this compound (molar mass: 127.19 g/mol ).
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺· | C₅H₇NS⁺· | 127 |
| [M - CH₃]⁺ | C₄H₄NS⁺ | 112 |
| [M - SH]⁺ | C₅H₆N⁺ | 94 |
| [C₄H₄N]⁺ | Pyrrolyl cation | 66 |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals. researchgate.netrsc.org The absorption of UV or visible light promotes electrons from lower energy occupied molecular orbitals (typically π orbitals) to higher energy unoccupied molecular orbitals (typically π* orbitals).
The UV-Vis spectrum of pyrrole exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition. researchgate.netnist.gov The introduction of a methylthio group at the 2-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption maximum. This is due to the extension of the conjugated π-system through the participation of the sulfur atom's lone pair electrons in resonance with the pyrrole ring. nih.govlibretexts.org
The sulfur atom in the methylthio group can donate electron density to the pyrrole ring, which raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths. nih.gov
The expected electronic transitions for this compound are:
π → π transitions:* These are typically high-intensity absorptions and are characteristic of aromatic and conjugated systems. The presence of the methylthio group is expected to red-shift the main π → π* transition of the pyrrole ring.
n → π transitions:* The sulfur atom possesses non-bonding electrons (n electrons) which can be excited to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and may be observed as a shoulder on the main absorption band.
The solvent can also influence the position and intensity of the absorption bands. Polar solvents may interact with the molecule through hydrogen bonding or dipole-dipole interactions, which can stabilize or destabilize the ground and excited states, leading to shifts in the absorption maxima.
| Compound | Expected λmax (nm) | Type of Transition |
| Pyrrole | ~210 | π → π |
| This compound | >210 | π → π |
| This compound | >210 | n → π* |
Theoretical and Computational Investigations on 2 Methylthio 1h Pyrrole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict molecular properties and reactivity. nih.gov
Geometry Optimization and Molecular Conformation Studies
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.netnih.gov For 2-(methylthio)-1H-pyrrole, this process would determine the precise bond lengths, bond angles, and dihedral angles.
A key aspect of a conformational study for this molecule would be to determine the preferred orientation of the methylthio (-SCH3) group relative to the pyrrole (B145914) ring. This would involve calculating the energy associated with the rotation around the C-S bond to identify the most stable conformer(s). Such studies are crucial as the molecular conformation can significantly influence its electronic properties and reactivity.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. growingscience.com
HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be distributed over the electron-rich pyrrole ring and the sulfur atom.
LUMO: Represents the ability of a molecule to accept an electron.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
A hypothetical analysis would generate data similar to the conceptual table below, which would be populated with calculated energy values in electron volts (eV).
| Parameter | Energy (eV) |
| EHOMO | Calculated Value |
| ELUMO | Calculated Value |
| Energy Gap (ΔE) | Calculated Value |
No specific data is available for this compound in the search results.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.govrsc.org It is used to predict how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen and sulfur atoms due to their lone pairs of electrons, and on the π-system of the pyrrole ring.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms.
The MEP surface provides valuable insights into a molecule's size, shape, and sites of chemical reactivity. nih.gov
Global Chemical Reactivity Descriptors (GCRD) and Fukui Function Analysis
Key GCRDs include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / 2η
Electrophilicity Index (ω): ω = χ² / 2η
A Fukui function analysis would further refine reactivity prediction by identifying which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | Calculated Value |
| Electron Affinity (A) | -ELUMO | Calculated Value |
| Electronegativity (χ) | (I+A)/2 | Calculated Value |
| Chemical Hardness (η) | (I-A)/2 | Calculated Value |
| Electrophilicity Index (ω) | χ²/2η | Calculated Value |
No specific data is available for this compound in the search results.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). acadpubl.eunih.gov
Charge Delocalization and Hyperconjugative Interactions
For this compound, NBO analysis would quantify the delocalization of electron density, which is a key factor in its aromaticity and stability. The analysis calculates the second-order perturbation energy (E(2)), which measures the strength of the interaction between donor and acceptor orbitals. mdpi.com
Significant interactions would likely include:
π → π* interactions: Delocalization within the pyrrole ring's π-system.
n → π* interactions: Delocalization of lone pairs from the nitrogen and sulfur atoms into the antibonding π* orbitals of the pyrrole ring.
n → σ* interactions: Delocalization of lone pairs into antibonding sigma (σ*) orbitals.
Quantitative Assessment of Molecular Stability
A quantitative assessment of the molecular stability of this compound using computational methods would typically involve the calculation of several key quantum chemical parameters. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator; a larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity. researchgate.netgrowingscience.com
Other related parameters derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide further insights into the molecule's reactivity and stability. mdpi.comnih.gov For instance, a molecule with a large energy gap is considered "hard," implying it is less polarizable and less reactive. mdpi.com
However, specific DFT calculations detailing the HOMO-LUMO energy gap and other reactivity descriptors for this compound are not available in the surveyed literature. While studies on other pyrrole or thiophene (B33073) derivatives exist, providing their calculated stability parameters, such data is not transferable to the specific title compound. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules. mdpi.comnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The output of a TD-DFT calculation includes the excitation energies (which can be converted to absorption wavelengths, λmax), and the oscillator strength (f), which relates to the intensity of the absorption band. nih.gov
A theoretical investigation of this compound would involve optimizing its ground-state geometry using DFT, followed by TD-DFT calculations to simulate its UV-Vis spectrum. mdpi.com This would identify the primary π→π* and n→π* electronic transitions. Despite the robustness of this methodology, no published studies were found that present a simulated UV-Vis spectrum or a table of electronic transition data specifically for this compound.
TD-DFT can predict the primary absorption wavelengths (λmax) by calculating the vertical excitation energies. To predict emission properties (fluorescence), the geometry of the first excited state (S1) is optimized, and the energy difference between the S1 state and the ground state (S0) at the S1 geometry is calculated. This provides the emission wavelength, which is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.
Detailed predictions of the absorption and emission wavelengths for this compound are contingent on dedicated TD-DFT calculations, which have not been reported in the available literature.
The electronic transitions of a molecule can be significantly influenced by its solvent environment. Computational models, most commonly the Polarizable Continuum Model (PCM), are used in conjunction with TD-DFT to simulate these solvent effects. qu.edu.qarsc.orgnih.gov A polar solvent might stabilize the ground state and the excited state differently, leading to a shift in the absorption wavelength. A shift to a longer wavelength is known as a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. qu.edu.qa
A computational study on this compound would involve performing TD-DFT calculations with PCM for a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water) to predict how its UV-Vis spectrum changes. Such a solvatochromism study would provide valuable information on the nature of the electronic transitions. However, no such specific computational analysis for this compound was found.
Molecular Dynamics Simulations (if applicable) for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. For a small and relatively rigid molecule like this compound, extensive MD simulations are less common compared to those for large, flexible molecules like proteins or polymers. An MD simulation could potentially be used to explore the rotational barrier of the methylthio group, but no such studies have been published.
Studies on Non-Linear Optical (NLO) Properties
Organic molecules with delocalized π-electron systems, such as pyrrole derivatives, are often investigated for their non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. nih.govdntb.gov.ua Computational DFT calculations are a standard tool for predicting NLO properties, including the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. dtic.mil A large hyperpolarizability value suggests a strong NLO response.
The investigation of this compound for NLO applications would require specific quantum chemical calculations of these parameters. The introduction of the electron-donating methylthio group to the pyrrole ring could potentially enhance its NLO properties. However, a literature search did not yield any studies that have calculated the polarizability or hyperpolarizability of this compound.
Computational Mechanistic Elucidation of Reactions
DFT calculations are widely used to elucidate the mechanisms of chemical reactions. chemrxiv.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies for a proposed reaction pathway. This allows for the determination of the most favorable reaction mechanism.
For this compound, computational studies could, for example, explore the mechanism of its synthesis, its reactivity in electrophilic substitution reactions, or its role in cycloaddition processes. Such studies would provide fundamental insights into its chemical behavior. At present, no computational studies elucidating reaction mechanisms involving this compound have been found in the scientific literature.
Transition State Analysis and Reaction Coordinate Determination
Transition state analysis is a cornerstone of computational chemistry, offering insights into the fleeting molecular geometries that exist at the peak of a reaction's energy profile. The determination of the reaction coordinate, which represents the pathway of lowest energy from reactants to products, is crucial for understanding the mechanism of a reaction.
For pyrrole and its derivatives, computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting reactivity and regioselectivity. In the case of electrophilic substitution on the pyrrole ring, the position of the incoming electrophile is a key question. For an unsubstituted pyrrole, the α-position (C2 and C5) is generally more reactive than the β-position (C3 and C4). The introduction of a methylthio group at the C2 position, as in this compound, is expected to influence this selectivity. The methylthio group is an activating group and directs incoming electrophiles to the ortho and para positions. In the context of the pyrrole ring, this would correspond to the C3 and C5 positions.
A computational study on the electrophilic bromination of pyrrole and 2-methylpyrrole provides a useful comparison. The study revealed that the formation of the σ-intermediates at the α-position is kinetically favored over the β-position researchgate.net. This preference is reflected in the lower activation energies for the α-attack. For 2-methylpyrrole, the substitution occurs preferentially at the C5 position. A similar trend would be anticipated for this compound, with electrophilic attack being most likely at the C5 position, and to a lesser extent, the C3 position.
The table below illustrates the calculated activation energies for the electrophilic substitution on pyrrole, which can be used as a baseline for understanding the reactivity of its derivatives researchgate.net.
| Reactant | Position of Attack | Transition State | Activation Energy (kcal/mol) |
| Pyrrole | α-position | TS-σ1 | 18.48 |
| Pyrrole | β-position | TS-σ2 | 19.20 |
This data is for the reaction of pyrrole with Br2 and provides a comparative basis for this compound.
Energy Profiles of Complex Reaction Pathways
Beyond simple electrophilic substitution, this compound can participate in more complex reaction pathways, such as cycloadditions. The energy profile of such a reaction maps out the energy of the system as it progresses from reactants, through transition states and intermediates, to the final products.
A relevant example is the hetero-Diels-Alder reaction of pyrrole with ethyl nitrosoacrylate. Computational studies have shown that this reaction proceeds via a concerted, asynchronous transition state, leading to a bicyclic 1,2-oxazine intermediate frontiersin.org. This intermediate then undergoes a ring-opening reaction to yield the final 2-substituted pyrrole product. The energy profile for this reaction with unsubstituted pyrrole reveals that the initial cycloaddition has a significant energy barrier, and the subsequent ring-opening is energetically favorable, leading to the more stable aromatic product frontiersin.org.
For this compound, the presence of the methylthio group would likely influence the energetics of this pathway. The electron-donating nature of the methylthio group could affect the energy of the frontier molecular orbitals of the pyrrole ring, potentially lowering the activation energy for the initial cycloaddition step.
A generalized energy profile for a multi-step reaction involving a pyrrole derivative, based on computational studies of similar systems, is presented below mdpi.com.
| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Reactant Complex | 0.0 |
| Transition State 1 | TS1 | 20.3 |
| Intermediate | Intermediate Complex | -3.7 |
| Transition State 2 | TS2 | Not applicable for a one-step, two-stage process |
| Products | Product | Energetically favorable |
This table represents a generalized profile for a 1,3-dipolar cycloaddition reaction involving a pyrrole derivative and highlights the typical energetic landmarks along the reaction coordinate.
Applications in Chemical Science and Materials Science
2-(methylthio)-1H-pyrrole as a Building Block in Organic Synthesis
The presence of the reactive pyrrole (B145914) ring and the functionalizable methylthio group makes this compound a versatile building block in organic synthesis. It serves as a precursor for a variety of more complex molecular architectures.
The this compound moiety is a valuable starting material for the construction of advanced and often biologically active heterocyclic scaffolds. The pyrrole ring can be further substituted or annulated, and the methylthio group can be modified or displaced to introduce additional functionality.
A general method for the synthesis of 2-methylthio-3-substituted pyrroles has been developed, highlighting the utility of the methylthio group in directing further functionalization of the pyrrole ring rsc.orgmdpi.com. These substituted pyrroles can then serve as key intermediates in the synthesis of more complex fused heterocyclic systems. For instance, derivatives of 5-(methylthio)-3,4-dihydro-2H-pyrrole have been utilized in the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c] nih.govmdpi.combenzothiazine 5,5-dioxides, demonstrating the role of the methylthio-pyrrole core in constructing polycyclic frameworks with potential pharmaceutical applications.
Furthermore, the pyrrole scaffold is a common motif in numerous bioactive natural products, and synthetic strategies often rely on the construction and subsequent elaboration of substituted pyrrole intermediates biolmolchem.comnih.gov. The ability to introduce various substituents onto the this compound core provides a pathway to a diverse range of heterocyclic structures.
The pyrrole ring is a fundamental component of many complex natural products, including a number of marine alkaloids nih.govrsc.org. Synthetic routes to these molecules often involve the step-wise construction of a substituted pyrrole core, which is then carried through multiple synthetic transformations. While specific examples detailing the multi-step synthesis of a complex natural product directly from this compound are not abundant in readily available literature, the established reactivity of this compound suggests its potential as a key intermediate.
For example, the synthesis of various bioactive pyrrole-based compounds often involves the introduction of diverse functional groups onto a pre-existing pyrrole ring nih.govresearchgate.net. The methylthio group in this compound can be a handle for such functionalization, either through oxidation to a sulfoxide (B87167) or sulfone, which can then act as a leaving group, or through metal-catalyzed cross-coupling reactions at other positions of the pyrrole ring. The synthesis of multi-substituted pyrroles from aziridines is another example of creating complex pyrrole structures that could be accessed from or lead to derivatives of this compound nih.gov.
Role in Catalysis and Ligand Design
The pyrrole framework, with its electron-rich nature and the presence of a nitrogen atom capable of coordination, is an attractive scaffold for the design of ligands for catalysis. The introduction of a methylthio group at the 2-position can further modulate the electronic and steric properties of such ligands.
Pyrrole-containing ligands have been successfully employed in a variety of metal-catalyzed reactions. The nitrogen atom of the pyrrole ring, along with other donor atoms, can coordinate to a metal center, influencing its catalytic activity and selectivity. Palladium and platinum complexes with pyrrole-based Schiff base ligands have been synthesized and characterized, showing potential applications in areas such as anticancer research nih.gov.
The inclusion of a sulfur-containing substituent, such as the methylthio group, can lead to the formation of bidentate or multidentate ligands with mixed N,S-donor sets. Such ligands are of interest in coordination chemistry and catalysis, as the soft sulfur atom can effectively coordinate to soft metal centers like palladium and platinum nih.govuef.fimdpi.com. While specific examples of ligands derived directly from this compound in catalysis are not extensively documented, the synthesis of palladium(II) complexes with other thioether ligands suggests the feasibility and potential of this approach researchgate.net. These types of complexes are often explored for their catalytic activity in cross-coupling reactions.
Table 1: Examples of Pyrrole-Based Ligands in Metal Catalysis
| Ligand Type | Metal Center | Catalyzed Reaction | Reference |
|---|---|---|---|
| Pyrrole-based Schiff Bases | Palladium(II), Platinum(II) | Potential for C-C coupling reactions | nih.gov |
| Pyrrole-2-aldehyde thiosemicarbazone | Palladium(II) | Not specified | researchgate.net |
| Mixed Nitrogen-Sulphur Donor Ligands | Palladium(II) | Model for Pt(II) complexes | nih.gov |
In recent years, metal-free organic catalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. The pyrrole scaffold has been utilized in the design of organocatalysts for various transformations. Organocatalytic approaches to the synthesis of pyrroles themselves are well-established, often employing chiral catalysts to achieve enantioselective transformations researchgate.netnih.gov.
Development of Materials with Tailored Electronic or Optical Properties
Conducting polymers and organic chromophores are at the forefront of materials science research, with applications in electronics, optoelectronics, and sensor technology. The pyrrole ring, being an electron-rich aromatic system, is a key component in many of these materials.
Polypyrrole is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis researchgate.net. The electrical conductivity of polypyrrole can be tuned by modifying the pyrrole monomer with different substituents. While the conductivity of poly(this compound) has not been extensively reported, studies on related substituted polypyrroles, such as poly(N-methylpyrrole), have shown that substituents can significantly impact the final conductivity of the material sci-hub.box. The presence of the sulfur atom in the methylthio group could potentially influence the polymer's morphology and electronic structure, thereby affecting its conductivity bohrium.com.
Table 2: Conductivity of Selected Polypyrrole Derivatives
| Polymer | Conductivity (S/cm) | Reference |
|---|---|---|
| Polypyrrole | up to 100 | sci-hub.box |
| Poly(N-methylpyrrole) | Lower than polypyrrole | sci-hub.box |
| Polythiophene-polypyrrole multi-layer with CNTs | 100.93 | researchgate.net |
| PMMA/PANi Copolymer | 2.34 × 10−4 | mdpi.com |
In the realm of optical materials, pyrrole-containing chromophores are of great interest for applications such as nonlinear optics and fluorescent sensors mdpi.comkennesaw.edu. The absorption and emission properties of these molecules can be finely tuned by chemical modification. The introduction of a methylthio group could potentially lead to a bathochromic (red) shift in the absorption and emission spectra due to the electron-donating nature of the sulfur atom. The photophysical properties of thienyl-pyrrole derivatives have been investigated, and these studies provide insights into how the interplay of different heterocyclic rings affects the electronic transitions researchgate.net. The development of new dyes and pigments based on the this compound scaffold could lead to materials with tailored optical properties for specific applications.
Conjugated Polymers and Oligomers Incorporating Methylthio-Pyrrole Units
There is no specific data in the reviewed literature concerning the synthesis, properties, or research findings of conjugated polymers or oligomers that incorporate this compound as a monomeric unit.
Components in Organic Electronic Devices (e.g., as building blocks, not device performance data)
Information on the use of this compound as a direct building block for components in organic electronic devices is not present in the available scientific papers.
Applications in Color Chemistry and Fluorescent Materials
The application of this compound in the development of dyes, pigments, or fluorescent materials is not documented in the reviewed research. There are no available studies detailing its chromophoric or luminescent properties when incorporated into larger molecular systems for these purposes.
Due to the lack of specific research on "this compound" in these fields, the creation of data tables and a list of related chemical compounds as requested is not possible.
Structure Activity Relationship Sar Studies for 2 Methylthio 1h Pyrrole Derivatives Mechanistic Focus
Influence of Methylthio Substitution on Electronic Properties and Reactivity
The pyrrole (B145914) ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic substitution, more so than benzene. uobaghdad.edu.iqpharmaguideline.com The position and nature of substituents dramatically modulate this inherent reactivity. The methylthio (-SCH3) group at the C2 position of the pyrrole ring exerts a significant influence on its electronic landscape. The sulfur atom, with its lone pairs of electrons, can participate in resonance with the pyrrole ring, acting as an electron-donating group. This donation of electron density further activates the ring, particularly at the C3 and C5 positions, making them more susceptible to electrophilic attack.
The substitution's impact on aromaticity is also a key factor. While pyrrole itself is aromatic, substituents can enhance or diminish this character. The delocalization of the nitrogen lone pair is essential for pyrrole's aromaticity. uobaghdad.edu.iqslideshare.net The -SCH3 group's electronic contribution can alter the uniformity of π-electron distribution, which is closely related to the magnitude of aromaticity. This modulation of electronic properties directly translates to changes in chemical reactivity, influencing reaction rates and the regioselectivity of further derivatization.
Systematic Derivatization and Its Impact on Specific Chemical Interactions
Systematic derivatization of the 2-(methylthio)-1H-pyrrole core is a fundamental strategy in SAR studies. Modifications are typically made at several key positions: the nitrogen atom (N1), the adjacent carbon (C3), and the carbons across the ring (C4 and C5). These derivatizations allow for a methodical investigation of how changes in steric bulk, lipophilicity, and hydrogen bonding potential affect chemical interactions.
For instance, the Paal-Knorr synthesis is a common method for generating substituted pyrroles, which can then be further modified. nih.gov Introducing different functional groups allows for the fine-tuning of the molecule's ability to participate in various non-covalent interactions, such as:
Hydrogen Bonding: Acylation or alkylation of the pyrrole nitrogen (N-H) removes a hydrogen bond donor site, which can be critical for interactions with biological targets or for crystal packing. Conversely, introducing carboxyl or hydroxyl groups on side chains adds hydrogen bond donor and acceptor capabilities.
Hydrophobic Interactions: Appending alkyl or aryl groups at different positions on the pyrrole ring increases lipophililicity (logP), enhancing hydrophobic interactions.
Steric Effects: The size and shape of substituents can create steric hindrance, influencing the molecule's preferred conformation and restricting its ability to fit into specific binding sites.
A common synthetic route involves the reaction of 1,4-dicarbonyl compounds with amines, which can be adapted to produce a variety of substituted pyrroles. nih.gov The presence of the 2-methylthio group can direct subsequent reactions; for example, electrophilic substitution like the Vilsmeier-Haack reaction is often directed to the electron-rich C5 position. nih.gov By systematically altering these substituents and observing the resulting changes in chemical behavior, researchers can build a comprehensive picture of the SAR.
Interactive Table: Impact of Derivatization on Chemical Properties
| Position of Derivatization | Type of Substituent | Expected Impact on Chemical Properties |
| N1 (Pyrrole Nitrogen) | Alkyl/Aryl groups | Removes H-bond donor, increases lipophilicity, may introduce steric hindrance. |
| Acyl groups | Acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution. | |
| C3/C4 | Halogens (e.g., -Cl, -Br) | Inductively withdrawing, deactivates the ring, can serve as a handle for cross-coupling reactions. |
| Nitro groups (-NO2) | Strongly electron-withdrawing, significantly deactivates the ring, potential H-bond acceptor. | |
| C5 | Carbonyl groups (e.g., aldehyde, ketone) | Electron-withdrawing, deactivates the ring, provides a site for further condensation reactions. |
| Phenyl groups | Increases steric bulk and potential for π-π stacking interactions. |
Computational Approaches to Structure-Reactivity Correlations (e.g., QSAR excluding predictive biological activity, but focusing on chemical properties relationships)
Quantitative Structure-Activity Relationship (QSAR) models provide a powerful computational tool for correlating the structural features of molecules with their properties. While often used to predict biological activity, the QSAR framework is equally valuable for understanding fundamental chemical reactivity. In this context, the "activity" is a measurable chemical property, such as reaction rate, pKa, or redox potential.
For this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that links these descriptors to a specific chemical property. The descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include HOMO and LUMO energies, dipole moment, and partial atomic charges. These are directly related to a molecule's ability to participate in electrophilic or nucleophilic reactions. uran.ua
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters).
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching (e.g., connectivity indices). nih.gov
Quantum Chemical Descriptors: Calculated using quantum mechanics, these can include local reactivity descriptors like Fukui functions, which predict the most likely sites for electrophilic, nucleophilic, and radical attack. acs.org Another advanced descriptor is the Klopman Index, which can be used to model ligand-receptor interactions based on local reactivity. dergipark.org.tr
A typical 2D-QSAR model might take the form of a multiple linear regression (MLR) equation:
Chemical Property = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), go further by analyzing the 3D fields (steric and electrostatic) surrounding the molecules to explain differences in their properties. nih.gov By developing robust QSAR models, researchers can identify which structural features are most influential for a given chemical property, providing mechanistic insights into the structure-reactivity relationship. nih.gov
Interactive Table: Descriptors for Structure-Reactivity QSAR
| Descriptor Category | Specific Descriptor Example | Chemical Property Correlated |
| Electronic | HOMO Energy | Ionization potential, susceptibility to electrophilic attack. |
| LUMO Energy | Electron affinity, susceptibility to nucleophilic attack. | |
| Dipole Moment | Polarity, intermolecular electrostatic interactions. | |
| Topological | ChiV3 Cluster Index | Molecular connectivity and branching. nih.gov |
| Quantum Chemical | Fukui Function (f+) | Reactivity towards nucleophiles at specific atomic sites. |
| Fukui Function (f-) | Reactivity towards electrophiles at specific atomic sites. |
Molecular Modeling of Interactions with Biological Targets (Mechanistic, not clinical)
Molecular modeling techniques, particularly molecular docking and dynamics simulations, are indispensable for visualizing and understanding how this compound derivatives interact with biological macromolecules like enzymes and receptors at an atomic level. These methods provide a mechanistic, non-clinical snapshot of potential binding modes and inhibition mechanisms.
Pyrrole-containing compounds have been identified as inhibitors of various enzymes. Molecular modeling helps to elucidate the structural basis for this inhibition.
MmpL3 Inhibitors: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. Certain pyrrole derivatives have been shown to target MmpL3. Docking studies can predict how these inhibitors fit into the putative binding pocket of the MmpL3 protein. These simulations might reveal key hydrogen bonds, hydrophobic interactions, or π-π stacking with specific amino acid residues (e.g., phenylalanine, tyrosine) within the transmembrane domains of the transporter. The model can explain how the inhibitor disrupts the proton-motive force that drives the transport mechanism or sterically blocks the translocation channel, thus inhibiting the export of mycolic acids. nih.gov
Acetylcholinesterase (AChE) Inhibitors: AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Polysubstituted pyrroles have been designed as AChE inhibitors. Molecular docking simulations can map the binding of these inhibitors within the active site gorge of AChE. For example, a derivative might position its pyrrole core to engage in hydrophobic interactions with tryptophan and tyrosine residues in the active site, while other substituents form hydrogen bonds with serine or histidine residues. nih.gov Kinetic studies combined with modeling can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), providing a comprehensive mechanistic understanding. researchgate.net
Molecular docking is widely used to predict the preferred binding orientation of a ligand to a receptor when bound to each other to form a stable complex. For this compound derivatives, docking simulations can screen their potential to bind to various receptors and elucidate the key interactions driving this binding.
A typical docking study involves preparing the 3D structures of the pyrrole derivative (the ligand) and the target receptor (often from the Protein Data Bank, PDB). The docking algorithm then samples a large number of possible conformations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.
The results of a docking simulation can reveal:
Binding Pose: The most likely 3D orientation of the ligand in the receptor's active site.
Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic contacts, ionic bonds, or π-π stacking with the ligand. researchgate.net For example, the pyrrole NH group might act as a hydrogen bond donor to a backbone carbonyl oxygen of a protein, while an attached phenyl ring could form π-π stacking interactions with a tyrosine residue.
Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the interaction. nih.gov
These simulations provide invaluable mechanistic hypotheses about how a molecule might interact with a specific biological target, guiding further experimental validation. nih.gov
The chemical properties of this compound derivatives can enable them to interact with and modulate cellular metabolic pathways. This modulation often stems from their redox properties or their ability to inhibit key metabolic enzymes.
One significant area of investigation is the role of these compounds in oxidative stress responses. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. researchgate.net Some pyrrole derivatives have demonstrated antioxidant properties, potentially by acting as radical scavengers. The electron-rich nature of the pyrrole ring allows it to donate an electron or a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. The methylthio group can further enhance this activity by stabilizing the resulting radical species. Computational studies can predict the bond dissociation energy of the N-H bond, an indicator of radical scavenging potential. By mitigating oxidative damage to lipids, proteins, and DNA, these compounds can mechanistically influence pathways related to cell survival and apoptosis.
Furthermore, the inhibition of metabolic enzymes, as discussed with MmpL3, is a direct way these compounds modulate cellular metabolism. By blocking the MmpL3 transporter, pyrrole derivatives disrupt the entire mycolic acid synthesis pathway, which is critical for the viability of mycobacteria. This represents a targeted modulation of a specific and essential metabolic process.
Future Research Directions and Emerging Avenues for this compound
The scientific community's interest in heterocyclic compounds, particularly pyrrole derivatives, continues to grow due to their presence in biologically active molecules and advanced materials. Within this class, this compound represents a versatile building block with significant potential for further exploration. The introduction of the methylthio group at the C2 position of the pyrrole ring imparts unique electronic properties and provides a reactive handle for further chemical transformations. This article outlines key future research directions and emerging avenues for this specific compound, focusing on synthetic methodologies, functionalization strategies, materials integration, computational analysis, and sustainable practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
